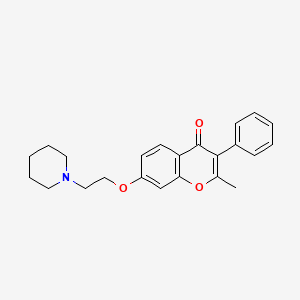

2-甲基-3-苯基-7-(2-(哌啶-1-基)乙氧基)-4H-香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as MPEP, is a compound that belongs to the family of chromenone derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.

科学研究应用

抗癌活性

一系列新型的香豆素衍生物,包括那些与“2-甲基-3-苯基-7-(2-(哌啶-1-基)乙氧基)-4H-香豆素-4-酮”在结构上相关的化合物,被设计、合成并筛选其对雌激素受体阳性和阴性的人类乳腺癌细胞系的抗癌活性。值得注意的是,该系列化合物显示出强大的细胞毒性,其中某些衍生物表现出显著的体内抗癌活性,表明它们有望成为开发抗乳腺癌药物的有希望的起点 (Dube et al., 2019)。

合成和分子建模

关于香豆素-2-酮衍生物的研究,包括合成带有香豆素-2-酮片段的芳香族碳酸酯的努力已经有文献记录。这些努力旨在探索这些化合物的结构和功能能力,可能带来对它们的生物活性和应用的新见解 (Velikorodov et al., 2014)。

晶体结构分析

对与查询分子密切相关的一种源自根黄素的化合物的晶体结构进行了表征,揭示了其在正交晶系中的结晶特征。这类研究对于理解这些化合物的分子几何结构和潜在相互作用位点至关重要,这可以为它们的生物活性和药物设计应用提供信息 (Zhang et al., 2008)。

雌激素受体结合亲和力和对接

与“2-甲基-3-苯基-7-(2-(哌啶-1-基)乙氧基)-4H-香豆素-4-酮”在结构上相似的化合物已经被评估其对雌激素受体的结合亲和力,同时进行了分子对接研究以预测它们的结合取向。这些研究对于开发具有针对特定癌细胞系的靶向抗增殖活性的化合物至关重要 (Parveen et al., 2017)。

抗微生物活性

对新型香豆素-2-酮衍生物的研究还涵盖了它们的抗微生物潜力,合成的化合物显示出显著的抗菌和抗真菌活性。这些发现突显了香豆素衍生物在药物化学中的多功能性,超越了其抗癌潜力 (Mandala et al., 2013)。

作用机制

Target of Action

The primary target of the compound 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is the Apelin receptor (APJ) . APJ is a G protein-coupled receptor (GPCR) that mediates physiological responses to multiple homeostatic perturbations, including cardiovascular control, water balance, hypothalamic-pituitary-adrenal (HPA) axis regulation, and metabolic homeostasis .

Mode of Action

The compound acts as an agonist of the Apelin receptor . It binds to the receptor and activates it, triggering a series of intracellular events. The protein structure of APJ is typical of a GPCR, containing seven hydrophobic transmembrane domains, with consensus sites for phosphorylation by protein kinase A (PKA), palmitoylation, and glycosylation .

Biochemical Pathways

The activation of the Apelin receptor by the compound can lead to various signaling pathways, resulting in different patterns of activation and desensitization that may be tissue- and cell type-specific

Result of Action

The activation of the Apelin receptor by the compound can lead to a variety of physiological responses. For example, in anaesthetized intact rats, the overall effect of peripherally administered apelin is the reduction of mean arterial blood pressure (MABP) . This hypotensive action is blocked by the NOS inhibitor No-Nitro-L-arginine methyl ester, indicating a nitric oxide-mediated pathway .

属性

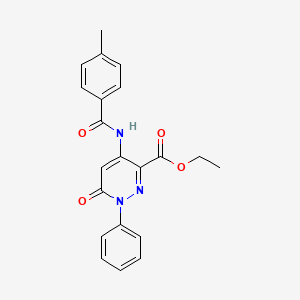

IUPAC Name |

2-methyl-3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-17-22(18-8-4-2-5-9-18)23(25)20-11-10-19(16-21(20)27-17)26-15-14-24-12-6-3-7-13-24/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYWDNGEULSBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B2419543.png)

![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2419544.png)

![2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2419548.png)

![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2419553.png)